molecular formula C11H7O3- B12740854 Hydroxynaphthoate CAS No. 776-87-4

Hydroxynaphthoate

Cat. No.: B12740854
CAS No.: 776-87-4
M. Wt: 187.17 g/mol
InChI Key: ALKYHXVLJMQRLQ-UHFFFAOYSA-M
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Description

Hydroxynaphthoate is a compound that belongs to the class of naphthoic acids, which are derivatives of naphthalene. These compounds are characterized by the presence of a hydroxyl group and a carboxyl group attached to the naphthalene ring. This compound derivatives have been studied for their various biological and medicinal properties, including antibacterial and anti-inflammatory activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing hydroxynaphthoate involves the reaction of 3-hydroxy-2-naphthoic acid with various reagents. For example, an autoclave can be charged with aqueous ammonia, zinc chloride, and 3-hydroxy-2-naphthoic acid. The mixture is heated gradually to 195°C and maintained at this temperature for 36 hours. The reaction mixture is then treated with hydrochloric acid and filtered to obtain the desired product .

Industrial Production Methods

Industrial production of this compound often involves multicomponent reactions utilizing 2-naphthol as a starting material. These reactions are favored due to their high atom economy, shorter reaction times, and the ability to produce high yields. Microwave irradiation is sometimes used to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

Hydroxynaphthoate undergoes various types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinones, which are compounds with significant biological activity.

    Reduction: Reduction reactions can convert this compound into hydroquinones.

    Substitution: this compound can undergo electrophilic substitution reactions, where the hydroxyl or carboxyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride or ferric chloride.

Major Products

The major products formed from these reactions include various quinones, hydroquinones, and substituted naphthoic acids, which have diverse applications in medicinal chemistry and material science .

Mechanism of Action

The mechanism of action of hydroxynaphthoate derivatives, such as bephenium this compound, involves binding to specific receptors on the surface of parasites. These receptors are part of the nicotinic acetylcholine receptor family. By binding to these receptors, the compound causes prolonged activation, leading to spastic paralysis of the parasites, which are then expelled from the host’s body .

Comparison with Similar Compounds

Hydroxynaphthoate can be compared with other naphthoic acid derivatives and similar compounds:

This compound is unique due to its specific biological activities and its role as a precursor in the synthesis of various bioactive compounds.

Properties

IUPAC Name

3-carboxynaphthalen-2-olate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O3/c12-10-6-8-4-2-1-3-7(8)5-9(10)11(13)14/h1-6,12H,(H,13,14)/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALKYHXVLJMQRLQ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)C(=O)O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7O3-
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3043992
Record name 3-Hydroxynaphthalene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3043992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

776-87-4
Record name 2-Naphthalenecarboxylic acid, 3-hydroxy-, ion(1-)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=776-87-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydroxynaphthoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000776874
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxynaphthalene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3043992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HYDROXYNAPHTHOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6OR546GIZX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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